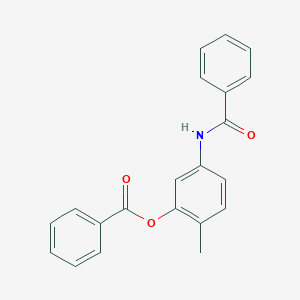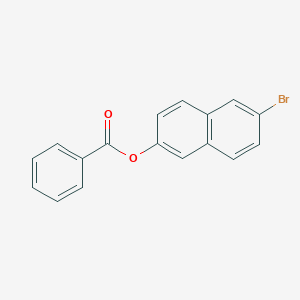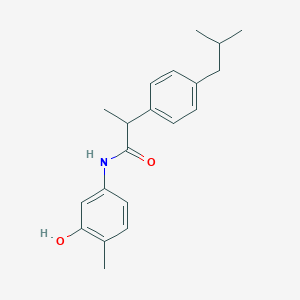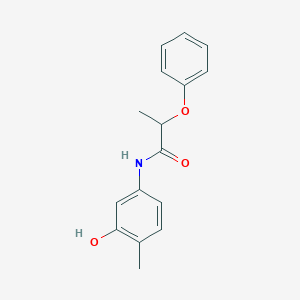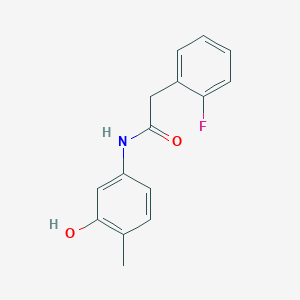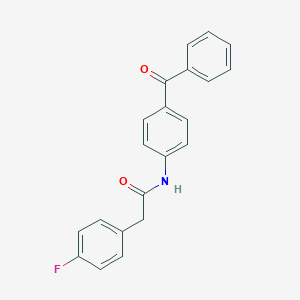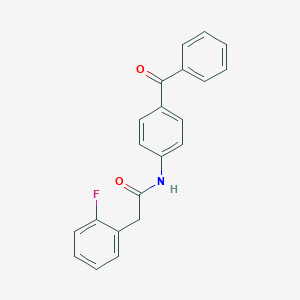
3-Tert-butyl-4-hydroxyphenyl 2-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-4-hydroxyphenyl 2-bromobenzoate, also known as THBPB, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. This compound is a derivative of 2-bromobenzoic acid and has a phenolic hydroxyl group, which makes it a potent antioxidant and radical scavenger.
Mecanismo De Acción
The mechanism of action of 3-Tert-butyl-4-hydroxyphenyl 2-bromobenzoate involves its ability to scavenge free radicals and reactive oxygen species, which are known to cause oxidative damage to cells and tissues. 3-Tert-butyl-4-hydroxyphenyl 2-bromobenzoate acts as a potent antioxidant by donating a hydrogen atom to the free radical, thereby neutralizing its reactivity and preventing it from causing damage to the cellular components.
Biochemical and Physiological Effects:
3-Tert-butyl-4-hydroxyphenyl 2-bromobenzoate has been shown to exhibit potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. 3-Tert-butyl-4-hydroxyphenyl 2-bromobenzoate has been shown to protect cells and tissues from oxidative damage, which is a major contributor to the development of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Tert-butyl-4-hydroxyphenyl 2-bromobenzoate has several advantages for lab experiments, including its high stability and solubility in organic solvents, which make it easy to handle and use in various experiments. However, 3-Tert-butyl-4-hydroxyphenyl 2-bromobenzoate also has some limitations, including its relatively high cost and limited availability, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on 3-Tert-butyl-4-hydroxyphenyl 2-bromobenzoate, including its potential applications in the development of novel antioxidants and anti-inflammatory agents. 3-Tert-butyl-4-hydroxyphenyl 2-bromobenzoate may also be used as a starting material for the synthesis of other compounds with improved properties and efficacy. Additionally, further studies are needed to elucidate the mechanism of action of 3-Tert-butyl-4-hydroxyphenyl 2-bromobenzoate and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of 3-Tert-butyl-4-hydroxyphenyl 2-bromobenzoate involves the reaction of 2-bromobenzoic acid with tert-butyl-4-hydroxyphenylacetate in the presence of a catalytic amount of sulfuric acid. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification by recrystallization.
Aplicaciones Científicas De Investigación
3-Tert-butyl-4-hydroxyphenyl 2-bromobenzoate has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-Tert-butyl-4-hydroxyphenyl 2-bromobenzoate has been shown to exhibit potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Propiedades
Nombre del producto |
3-Tert-butyl-4-hydroxyphenyl 2-bromobenzoate |
|---|---|
Fórmula molecular |
C17H17BrO3 |
Peso molecular |
349.2 g/mol |
Nombre IUPAC |
(3-tert-butyl-4-hydroxyphenyl) 2-bromobenzoate |
InChI |
InChI=1S/C17H17BrO3/c1-17(2,3)13-10-11(8-9-15(13)19)21-16(20)12-6-4-5-7-14(12)18/h4-10,19H,1-3H3 |
Clave InChI |
GUQWABLRUZCVLI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2Br)O |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



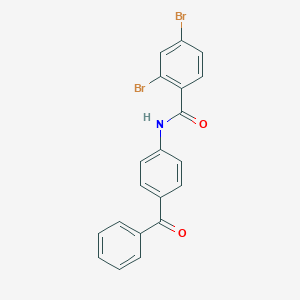
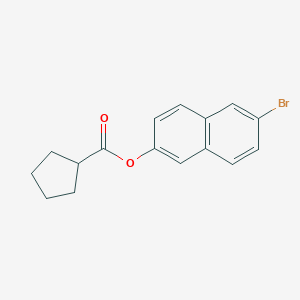
![5-[(4-Tert-butylbenzoyl)amino]-2-methylphenyl4-tert-butylbenzoate](/img/structure/B310188.png)
![2-Methyl-5-[(3-methylbenzoyl)amino]phenyl3-methylbenzoate](/img/structure/B310190.png)


